2,2,2-Trifluoroacetimidamide hydrochloride

Vue d'ensemble

Description

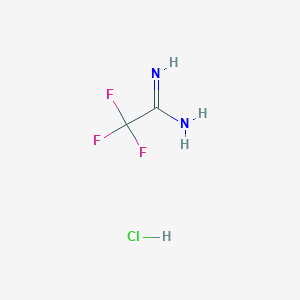

2,2,2-Trifluoroacetimidamide hydrochloride is a chemical compound with the molecular formula C₂H₄ClF₃N₂ and a molecular weight of 148.52 g/mol . It is a fluorinated building block used in various chemical syntheses and research applications . The compound is known for its unique properties due to the presence of trifluoromethyl and imidamide groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroacetimidamide hydrochloride typically involves the reaction of trifluoroacetamidine with hydrochloric acid. One method involves the preparation of sodium ethoxide from sodium metal and absolute ethanol, followed by the addition of trifluoroacetamidine and ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride . The reaction is carried out at ambient temperature, and the product is purified through crystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trifluoroacetimidamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Hydrolysis: The imidamide group can be hydrolyzed under acidic or basic conditions to form corresponding amides or acids.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrochloric acid, sodium ethoxide, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield trifluoroacetamide or trifluoroacetic acid .

Applications De Recherche Scientifique

Applications Overview

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as a key intermediate in synthesizing various organic compounds. |

| Pharmaceuticals | Utilized in the development of drugs due to its unique chemical properties. |

| Agrochemicals | Functions as an intermediate in the production of agricultural chemicals. |

| Dyestuffs | Used in the synthesis of fluorinated dyes and pigments. |

Organic Synthesis

2,2,2-Trifluoroacetimidamide hydrochloride is widely used in organic synthesis as an intermediate. Its high fluorine content enhances the reactivity and stability of the resulting products.

Case Study: Synthesis of Fluorinated Compounds

In a study focusing on the synthesis of fluorinated amines, researchers employed this compound to facilitate N-trifluoroethylation reactions. The presence of trifluoroethyl groups significantly improved the pharmacological profiles of the synthesized compounds.

Pharmaceutical Applications

The compound plays a crucial role in pharmaceutical chemistry, particularly in drug development.

Case Study: Development of Antiviral Agents

A notable application was reported in the synthesis of antiviral agents where this compound was used to modify existing drug candidates. The incorporation of trifluoroethyl groups led to enhanced potency and selectivity against viral targets .

Agrochemical Production

In agrochemical production, this compound acts as an essential intermediate for creating herbicides and pesticides.

Case Study: Herbicide Formulation

Research demonstrated that derivatives synthesized from this compound exhibited improved efficacy against target weeds while reducing environmental impact compared to traditional formulations .

Dyestuffs and Pigments

The compound is also utilized in the dye industry for synthesizing fluorinated dyes.

Case Study: Fluorescent Dyes

In a study on fluorescent dyes, the introduction of trifluoroethyl groups through derivatives of this compound resulted in dyes with enhanced brightness and stability under UV light .

Mécanisme D'action

The mechanism of action of 2,2,2-Trifluoroacetimidamide hydrochloride involves its interaction with molecular targets through its trifluoromethyl and imidamide groups. These interactions can affect various biochemical pathways, including enzyme inhibition and protein binding .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,2-Trifluoroacetamide: Similar in structure but lacks the imidamide group.

2,2,2-Trifluoroethylamine hydrochloride: Contains a trifluoromethyl group but differs in its amine functionality.

Activité Biologique

2,2,2-Trifluoroacetimidamide hydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its properties, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : C₂H₃F₃N₂

- Molecular Weight : 112.05 g/mol

- Density : 1.45 g/cm³

- Boiling Point : 35-37°C (at 11 mmHg)

- Solubility : Fully miscible in water .

The biological activity of this compound is primarily attributed to its ability to act as a precursor for various bioactive compounds. It has been utilized in the synthesis of triazole derivatives known for their anticancer properties. The trifluoromethyl group enhances lipophilicity and bioavailability, which are crucial for the efficacy of these derivatives in biological systems .

Biological Applications

-

Anticancer Activity :

- Research indicates that compounds derived from this compound exhibit significant anticancer properties. For example, N-carbamimidoyl-2,2,2-trifluoro-N′-arylacetimidamides have shown promising results in inhibiting tumor growth in vitro and in vivo .

- A study demonstrated that triazole derivatives synthesized from this compound can effectively induce apoptosis in cancer cell lines .

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Study on Anticancer Activity

A recent study focused on the synthesis of N-carbamimidoyl-2,2,2-trifluoro-N′-arylacetimidamides and their biological evaluation revealed that these compounds exhibited IC50 values ranging from 5 nM to over 1000 nM against various cancer cell lines. The structure-activity relationship (SAR) studies highlighted the importance of the trifluoromethyl group in enhancing potency against cancer cells .

Study on Anti-inflammatory Effects

In another investigation, derivatives synthesized from this compound were tested for their COX inhibition activity. The results indicated that some compounds showed selective inhibition with IC50 values significantly lower than traditional NSAIDs, suggesting a potential for reduced side effects while maintaining anti-inflammatory efficacy .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2,2,2-trifluoroethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3N2.ClH/c3-2(4,5)1(6)7;/h(H3,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGRMKUFDAGJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.